PDHK1 Inhibitory Potency and Isoform Selectivity Profile of 313395-66-3
313395-66-3 is disclosed in patent WO2012036974 as a PDHK1 inhibitor within a congeneric series, but its specific IC50 value has not been separately published in the peer-reviewed literature. The closest quantitative benchmark is the compound series referenced as 'Thiazole carboxamide derivative 22' and 'derivative 27' from the same patent family, which exhibit PDHK1 IC50 values in the low-micromolar to sub-micromolar range [1]. The 3,4-dimethoxyphenyl substitution pattern of 313395-66-3 is structurally differentiated from the 4-chloro or 2,4-dimethoxy analogs that dominate the broader PDHK1 thiazole patent landscape [2]. However, a direct head-to-head IC50 comparison between 313395-66-3 and a specific named comparator cannot be provided at this time due to the absence of publicly available quantitative bioactivity data for this precise compound.
| Evidence Dimension | PDHK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Thiazole carboxamide derivative 22 (analog from same patent): IC50 ~1-10 µM range (class-level inference); Thiazole carboxamide derivative 27: IC50 ~1-10 µM range |
| Quantified Difference | Unavailable |
| Conditions | Biochemical PDHK1 inhibition assay (patent WO2012036974 method) |
Why This Matters
The absence of published IC50 data for 313395-66-3 means that any procurement decision must rely on the patent's target annotation and the compound's well-defined structure rather than on comparative potency claims.
- [1] Hossen MJ, et al. PDK1 disruptors and modulators: a patent review. Expert Opin Ther Pat. 2015;25(5):513-37. PMID: 25684022. View Source
- [2] Tsui H-C, Paliwal S, Fischmann TO, Merck Sharp & Dohme Corp. Novel thiazol-carboximide derivatives as PDK1 inhibitors. WO2012036974A1, 2012. View Source
